N-(3-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(3-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxyphenyl group and a nitro-pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 4-nitro-1H-pyrazole intermediate, which can be synthesized through nitration of 1H-pyrazole. This intermediate is then reacted with a benzyl halide to form the pyrazolylmethyl derivative. The final step involves coupling this intermediate with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- N-{4-nitro-1H-pyrazol-1-yl}-3-[(4-methoxyphenoxy)methyl]benzamide
Uniqueness
N-(3-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical modifications and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N4O4 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16N4O4/c1-26-16-7-4-6-14(9-16)20-18(23)17-8-3-2-5-13(17)11-21-12-15(10-19-21)22(24)25/h2-10,12H,11H2,1H3,(H,20,23) |
InChI Key |
LVHTUYPUYBLTTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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